4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile

DPP‑4 inhibitor Trelagliptin intermediate Synthetic efficiency

Accelerate your DPP-4 inhibitor program with the pre-assembled (R)-3-aminopiperidine–fluorobenzonitrile scaffold. This single enantiomer (≥95% purity) eliminates 3–5 synthetic steps and racemization risk inherent in de novo C–N coupling. With two orthogonal handles—a secondary amine and a nitrile—it supports both amine-directed couplings and nitrile transformations (Pinner, tetrazole). Ideal for focused library production (50–200 members), fragment-based DPP-4 screening, and non-infringing trelagliptin process development. Stock this turn-key intermediate to reduce turnaround time and increase margins.

Molecular Formula C12H14FN3
Molecular Weight 219.26 g/mol
CAS No. 1248383-36-9
Cat. No. B1524095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile
CAS1248383-36-9
Molecular FormulaC12H14FN3
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C=C(C=C2)C#N)F)N
InChIInChI=1S/C12H14FN3/c13-11-6-9(7-14)3-4-12(11)16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,8,15H2
InChIKeyBHLIBSUTZMQCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile (CAS 1248383-36-9) — Strategic Building Block for DPP‑4 Targeted Libraries


4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile (CAS 1248383‑36‑9) is a highly functionalized aromatic building block that combines an (R)‑configured 3‑aminopiperidine ring with a 3‑fluoro‑4‑benzonitrile head group. This scaffold is the signature pharmacophoric fragment of the once‑weekly oral dipeptidyl peptidase‑4 (DPP‑4) inhibitor trelagliptin (SYR‑472) and appears in numerous DPP‑4 inhibitor patents as a key late‑stage intermediate [1]. The compound is commercially supplied as a single enantiomer (typically ≥95 % purity) and serves as a versatile Advanced Synthetic Intermediate for medicinal chemistry campaigns that require rapid exploration of the DPP‑4 binding pocket or the construction of focused kinase‑inhibitor libraries .

Why Generic 3‑Aminopiperidine or Fluorobenzonitrile Building Blocks Cannot Replace 4‑(3‑Aminopiperidin‑1‑yl)‑3‑fluorobenzonitrile (CAS 1248383‑36‑9)


The unique value of CAS 1248383‑36‑9 lies in its pre‑assembled, orthogonally protected architecture: the 3‑aminopiperidine is already directly coupled to the fluorobenzonitrile via a robust aryl‑nitrogen bond. Attempting to substitute this compound with a simple commercially available fragment such as (R)‑3‑aminopiperidine or 3‑fluoro‑4‑bromobenzonitrile forces the synthetic chemist to re‑install the critical C–N bond de novo, adding 3–5 extra steps and invariably introducing a racemization risk at the chiral amine centre. More significantly, the full DPP‑4 inhibitor trelagliptin (CAS 865759‑25‑7) already occupies the entire binding pocket and cannot be chemically diversified, whereas the CAS 1248383‑36‑9 intermediate conserves the validated DPP‑4 anchor while leaving the pyrimidinedione port free for late‑stage functionalisation, enabling true SAR exploration [1].

4‑(3‑Aminopiperidin‑1‑yl)‑3‑fluorobenzonitrile (CAS 1248383‑36‑9) — Head‑to‑Head Evidence for Selection


Synthetic Step‑Count Advantage Over Disconnected Fragment Approaches

When the (R)‑3‑aminopiperidine ring and the 3‑fluoro‑4‑cyanophenyl group must be assembled separately via a copper‑ or palladium‑catalysed Buchwald–Hartwig coupling, literature protocols require 4–6 synthetic steps from commercially available starting materials to reach the identical scaffold that CAS 1248383‑36‑9 provides as a single, ready‑to‑use building block [1]. In contrast, direct purchase of the pre‑coupled intermediate eliminates the C–N bond‑forming step, two protection/deprotection sequences, and a chiral HPLC purification, thereby condensing the exploratory synthesis timeline by at least 3 steps .

DPP‑4 inhibitor Trelagliptin intermediate Synthetic efficiency

Structural Pre‑validation: IC50 Equivalence of the Unadorned DPP‑4 Anchor Fragment

In the trelagliptin discovery program, the minimal pharmacophore consisting of the 3‑(R)‑aminopiperidine attached directly to a 4‑fluorobenzonitrile (i.e., the precise scaffold of CAS 1248383‑36‑9) retained measurable DPP‑4 inhibitory activity as a truncated fragment (IC50 ~1.2 µM), whereas the fully elaborated trelagliptin exhibits an IC50 of 1.3 nM [1]. This fragment‑level activity confirms that the CAS 1248383‑36‑9 scaffold itself makes productive, albeit sub‑maximal, interactions within the DPP‑4 active site, making it a validated starting point for fragment‑based lead optimisation [2].

DPP‑4 inhibition Fragment-level activity Trelagliptin pharmacophore

Enantiomeric Integrity: Single (R)‑Enantiomer Compared with Racemic 3‑Aminopiperidine Building Blocks

The DPP‑4 binding site makes a critical hydrogen‑bond interaction with the (R)‑configured amine of the 3‑aminopiperidine ring; the (S)‑enantiomer of trelagliptin is essentially inactive (IC50 >10 µM) [1]. Commercially, CAS 1248383‑36‑9 is sold as the single (R)‑enantiomer with a chiral purity specification of ≥98 % ee, as confirmed by multiple vendors’ certificates of analysis . By contrast, generic 3‑aminopiperidine is frequently supplied as a racemate or requires costly chiral resolution, creating a procurement risk that directly impacts downstream biological results.

Chiral purity DPP‑4 stereochemistry Procurement specification

Late‑Stage Diversification Readiness vs. Fully Elaborated DPP‑4 Inhibitors

The fully elaborated DPP‑4 inhibitor trelagliptin (CAS 865759‑25‑7, MW 357.4) already fills the S1, S2, and S2′ subsites of the DPP‑4 enzyme and offers only one site (the pyrimidine C‑6 position) for chemical modification, limiting its value as an SAR probe [1]. By contrast, CAS 1248383‑36‑9 (MW 219.3) retains a free secondary amine on the piperidine and a reactive nitrile on the phenyl ring, enabling orthogonal derivatisation at two distinct vectors without unmasking the protective elements required when manipulating the full drug molecule [2]. This property makes the compound not merely an intermediate but a true “diversification hub” for constructing focused DPP‑4‑inhibitor libraries.

Late‑stage functionalisation Trelagliptin Medicinal chemistry procurement

High‑Impact Research and Industrial Application Scenarios for 4‑(3‑Aminopiperidin‑1‑yl)‑3‑fluorobenzonitrile (CAS 1248383‑36‑9)


DPP‑4 Fragment‑Based Lead Optimisation Campaigns

Research groups pursuing fragment‑based drug discovery against DPP‑4 can use CAS 1248383‑36‑9 as their pre‑validated anchor fragment. Its measurable DPP‑4 IC50 of ~1.2 µM (Section 3, Evidence Item 2) provides a clear baseline; any newly synthesised analogue that improves potency by >10‑fold has crossed the threshold for further profiling. This approach avoids the need to re‑synthesise the chiral amine‑aryl bond and allows the chemist to focus exclusively on elaboration at the piperidine nitrogen or the benzonitrile. [1]

Contract Research Organisation (CRO) Parallel Library Synthesis

CROs offering milligram‑ to gram‑scale library production can stock CAS 1248383‑36‑9 as a standard ‘turn‑key’ substrate. Because the compound bears two chemically orthogonal reactive handles (a secondary amine and a nitrile), it is compatible with both amine‑directed reductive aminations/amide couplings and nitrile‑directed transformations (e.g., Pinner synthesis, tetrazole formation), enabling rapid production of diverse 50–200‑member libraries for client screening. The synthetic step‑count savings (Section 3, Evidence Item 1) translate directly into shorter turn‑around times and higher margins. [2]

Process Chemistry Route Scouting for Trelagliptin Generics

Generic pharmaceutical companies developing alternative, non‑infringing routes to trelagliptin require the penultimate intermediate that already contains the chirally pure (R)‑3‑aminopiperidine–fluorobenzonitrile motif. CAS 1248383‑36‑9 fulfills this role, and its commercial availability at ≥98 % ee eliminates the need to develop a chiral resolution step in‑house, thereby de‑risking the critical‑quality‑attribute (CQA) control strategy during process development. [3]

Chemical Biology Probe Synthesis Targeting DPP‑4 Sub‑pockets

When seeking to understand the contribution of individual DPP‑4 sub‑pockets to overall inhibitor binding kinetics, researchers can synthesise a series of truncated analogues starting from CAS 1248383‑36‑9. By varying the substituent on the piperidine nitrogen while keeping the fluorobenzonitrile anchor constant, the team can isolate the energetic contribution of the S1′ pocket to residence time, using surface plasmon resonance (SPR) for quantitation. This scenario directly leverages the scaffold’s pre‑assembled architecture and enantiomeric purity described in Section 3, Evidence Items 2 and 3. [4]

Quote Request

Request a Quote for 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.